

YSK12-C4: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140

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YSK12-C4 is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery. Its unique chemical structure and pH-sensitive properties make it a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA, mRNA, and other genetic payloads. This technical guide provides a detailed overview of the chemical properties, structure, and functional mechanisms of YSK12-C4, along with experimental protocols for its application in LNP formulations.

Core Chemical and Physical Properties

YSK12-C4 is characterized by its distinct molecular structure, which consists of an ionizable dimethylamino head group, a central hydroxyl group, and two long, unsaturated hydrophobic tails. This architecture is central to its function in nucleic acid delivery.

Property	Value
Chemical Formula	C43H81NO
Molecular Weight	628.13 g/mol
CAS Number	1829511-70-7
IUPAC Name	(6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol
pKa	8.00
Appearance	Not specified in publicly available data.
Solubility	Soluble in organic solvents such as ethanol.
Storage Conditions	Store at -20°C for long-term stability.

Structural Elucidation

The structure of YSK12-C4 is tripartite, comprising a hydrophilic head and two hydrophobic tails, which imparts an overall amphiphilic character to the molecule.[\[1\]](#)

- **Ionizable Head Group:** The tertiary amine head group is the key to YSK12-C4's pH-dependent activity. At physiological pH (~7.4), the amine is largely deprotonated and neutral, minimizing interactions with biological membranes and reducing systemic toxicity.[\[1\]](#)
- **Hydrophobic Tails:** The two long, unsaturated hydrocarbon chains are crucial for the lipid's fusogenic properties. The presence of cis double bonds introduces kinks in the acyl chains, which disrupts the packing of the lipid bilayer and facilitates membrane fusion and endosomal escape.[\[2\]](#)
- **Central Linkage:** The head group and tails are connected via a central carbon atom that also bears a hydroxyl group.

Mechanism of Action in Nucleic Acid Delivery

YSK12-C4 is a cornerstone of multifunctional envelope-type nanodevices (MENDs) and other lipid nanoparticle formulations for siRNA and mRNA delivery. Its mechanism of action is predicated on its pH-responsive nature.

At the acidic pH of the endosome (typically between 5.0 and 6.5), the dimethylamino head group of YSK12-C4 becomes protonated, leading to a net positive charge. This charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. The combination of this electrostatic interaction and the fusogenic nature of the unsaturated lipid tails is believed to induce a phase transition in the lipid bilayer, leading to membrane destabilization and the release of the encapsulated nucleic acid payload into the cytoplasm. This process of endosomal escape is a critical step for the successful delivery of genetic material to its site of action.

Experimental Protocols

While the specific, detailed chemical synthesis protocol for YSK12-C4 is not publicly available and is likely proprietary, the following section provides a representative experimental protocol for the formulation of YSK12-C4-containing lipid nanoparticles for siRNA delivery.

Formulation of YSK12-C4 Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs composed of YSK12-C4, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) to encapsulate siRNA.

Materials:

- YSK12-C4
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- siRNA
- Ethanol (anhydrous)

- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

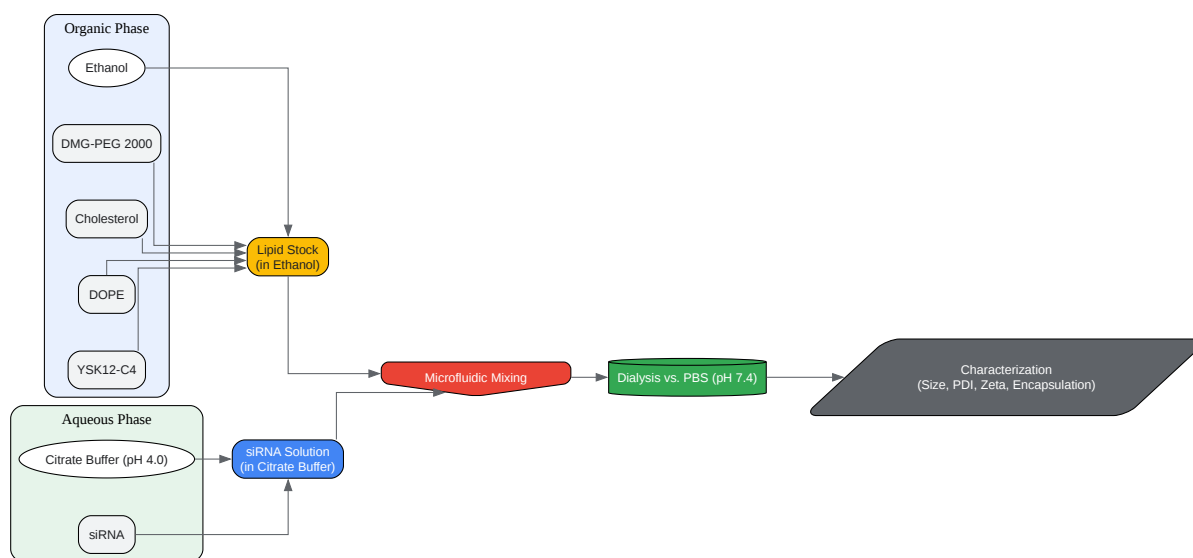
Procedure:

- Preparation of Lipid Stock Solution:
 - Dissolve YSK12-C4, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:15:33.5:1.5 to achieve a final total lipid concentration of 25 mM.
 - Ensure all lipids are completely dissolved. Gentle warming may be required.
- Preparation of siRNA Solution:
 - Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.
- LNP Formulation using Microfluidics:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.
 - Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs with the siRNA encapsulated.
- Purification and Buffer Exchange:
 - The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. This step also neutralizes the surface charge of the LNPs.
- Characterization:

- The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

Visualizations

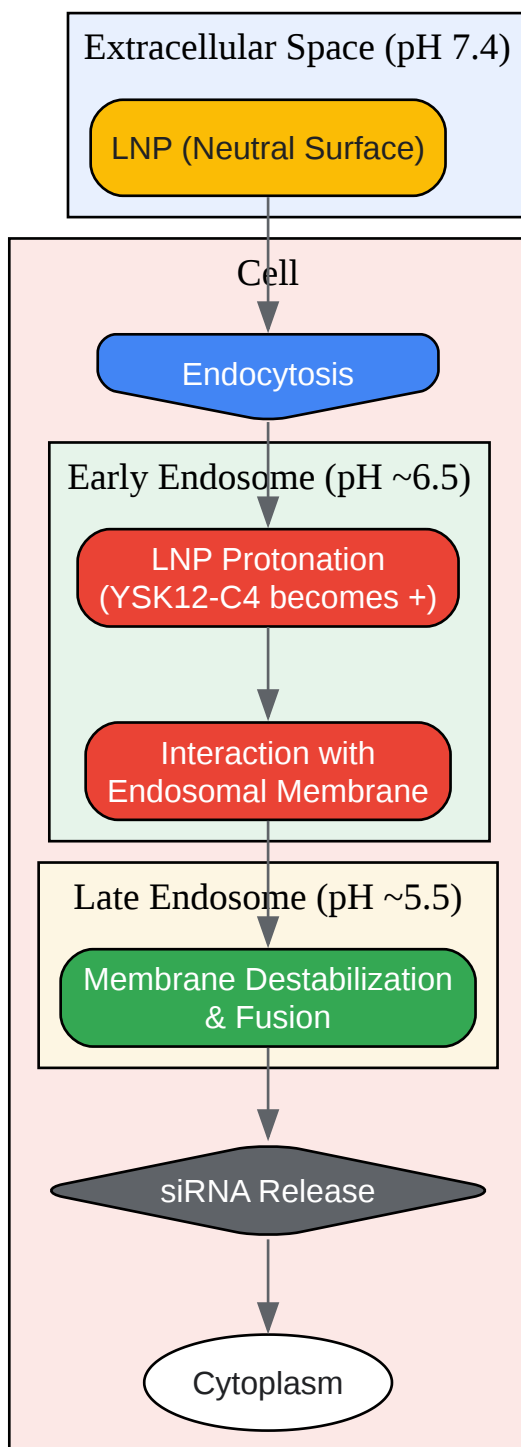
Experimental Workflow for LNP Formulation



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Caption: Workflow for the formulation of YSK12-C4 LNPs.

Mechanism of LNP Uptake and Endosomal Escape



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Caption: Cellular uptake and endosomal escape of YSK12-C4 LNPs.

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References

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